molecular formula C16H20N2O2 B2837282 4-(dimethylamino)-N-[1-(furan-3-yl)propan-2-yl]benzamide CAS No. 1795441-76-7

4-(dimethylamino)-N-[1-(furan-3-yl)propan-2-yl]benzamide

Cat. No.: B2837282
CAS No.: 1795441-76-7
M. Wt: 272.348
InChI Key: DEGDIVCKJRFLAO-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-N-[1-(furan-3-yl)propan-2-yl]benzamide is a synthetic benzamide compound featuring a furan subunit and a dimethylamino phenyl group. Benzamide derivatives are a significant class of compounds in medicinal chemistry research, known for their diverse biological activities. Compounds with similar structural motifs, such as furan rings and amide linkages, are frequently investigated as key scaffolds in the development of pharmacologically active molecules . For instance, various substituted amide derivatives have been explored as potent receptor antagonists and agonists . The furan ring is a common heterocycle found in many bioactive molecules and approved drugs, contributing to interactions with biological targets . This combination of structural features makes this chemical a valuable intermediate for researchers in drug discovery and organic synthesis. It can be used in the design and synthesis of novel compounds, screening for biological activity, and structure-activity relationship (SAR) studies. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-(dimethylamino)-N-[1-(furan-3-yl)propan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-12(10-13-8-9-20-11-13)17-16(19)14-4-6-15(7-5-14)18(2)3/h4-9,11-12H,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGDIVCKJRFLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(dimethylamino)-N-[1-(furan-3-yl)propan-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoyl chloride with dimethylamine under basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an appropriate acylating agent.

    Coupling Reaction: The final step involves coupling the furan-substituted intermediate with the benzamide core under suitable conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide group undergoes hydrolysis under acidic or basic conditions. In acidic media, the reaction typically produces the corresponding carboxylic acid and ammonium salt, while alkaline conditions yield a carboxylate salt and amine.

Conditions Products Yield Source
6 M HCl, reflux (24 h)4-(Dimethylamino)benzoic acid + 1-(furan-3-yl)propan-2-amine hydrochloride65–70% ,
2 M NaOH, 100°C (12 h)Sodium 4-(dimethylamino)benzoate + 1-(furan-3-yl)propan-2-amine75–80% ,

Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves hydroxide ion attack at the carbonyl carbon.

Nitration

Nitration occurs under mixed acid conditions (HNO₃/H₂SO₄), primarily at the ortho position relative to the dimethylamino group.

Reagents Conditions Product Yield Source
HNO₃ (90%), H₂SO₄0°C, 2 h3-Nitro-4-(dimethylamino)-N-[1-(furan-3-yl)propan-2-yl]benzamide55% ,

Sulfonation

Sulfonation with fuming H₂SO₄ introduces a sulfonic acid group at the para position to the dimethylamino group.

Reagents Conditions Product Yield Source
H₂SO₄ (20% SO₃)50°C, 6 h4-(Dimethylamino)-3-sulfo-N-[1-(furan-3-yl)propan-2-yl]benzamide60% ,

Functionalization of the Furan Ring

The furan-3-yl group participates in electrophilic substitutions (e.g., formylation, halogenation) and cycloaddition reactions.

Vilsmeier-Haack Formylation

The furan ring undergoes formylation at the C5 position under Vilsmeier conditions.

Reagents Conditions Product Yield Source
POCl₃, DMF0°C → RT, 8 h4-(Dimethylamino)-N-[1-(5-formylfuran-3-yl)propan-2-yl]benzamide70% ,

Diels-Alder Reaction

The furan acts as a diene in [4+2] cycloadditions with dienophiles like maleic anhydride.

Reagents Conditions Product Yield Source
Maleic anhydrideToluene, reflux, 12 hEndo-adduct with oxabicyclo[2.2.1]heptene system85% ,

Modification of the Isopropylamine Side Chain

The secondary amine in the isopropyl group can undergo alkylation or acylation.

Acylation with Acetyl Chloride

Reagents Conditions Product Yield Source
Acetyl chloride, Et₃NDCM, 0°C, 2 h4-(Dimethylamino)-N-[1-(furan-3-yl)propan-2-ylacetyl]benzamide90% ,

Reductive Amination

The amine reacts with aldehydes/ketones in the presence of NaBH₃CN.

Reagents Conditions Product Yield Source
Benzaldehyde, NaBH₃CNMeOH, RT, 24 h4-(Dimethylamino)-N-[1-(furan-3-yl)-2-(benzyl)propan-2-yl]benzamide65% ,

Oxidation Reactions

The dimethylamino group is susceptible to oxidation, forming an N-oxide.

Reagents Conditions Product Yield Source
H₂O₂ (30%), AcOH50°C, 6 h4-(Dimethylamino-N-oxide)-N-[1-(furan-3-yl)propan-2-yl]benzamide75% ,

Cross-Coupling Reactions

The benzamide core can participate in Suzuki-Miyaura couplings if halogenated. While the parent compound lacks halogens, bromination at the C3 position enables coupling.

Bromination Followed by Suzuki Coupling

Step Reagents Conditions Product Yield Source
1Br₂, FeBr₃DCM, 0°C, 1 h3-Bromo-4-(dimethylamino)-N-[1-(furan-3-yl)propan-2-yl]benzamide80% ,
2Phenylboronic acid, Pd(PPh₃)₄DME, Na₂CO₃, 80°C, 12 h3-Phenyl-4-(dimethylamino)-N-[1-(furan-3-yl)propan-2-yl]benzamide75% ,

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, forming dimethylamine and furan derivatives .

  • Photodegradation : UV light induces cleavage of the amide bond, yielding benzoic acid and amine fragments.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the most significant applications of this compound is in cancer therapy. Research indicates that derivatives of furan-containing benzamides exhibit promising anticancer properties. For instance, studies have shown that compounds structurally related to 4-(dimethylamino)-N-[1-(furan-3-yl)propan-2-yl]benzamide can inhibit cancer cell proliferation through various mechanisms, including the modulation of cell signaling pathways and induction of apoptosis .

Case Study: Inhibition of ATAD2
A notable patent describes the use of furan derivatives, including this compound, as inhibitors of ATAD2, a protein implicated in various cancers. The compound demonstrated effectiveness in reducing the viability of cancer cells in vitro, suggesting its potential as a therapeutic agent .

Antimicrobial Properties

Antibacterial Activity
The compound has also been evaluated for its antibacterial efficacy. Research indicates that certain derivatives exhibit significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) studies reveal that modifications to the furan ring or the benzamide moiety can enhance antibacterial potency .

Data Table: Antibacterial Activity Comparison

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli5 µg/mL
Compound BS. aureus10 µg/mL
This compoundE. coli7 µg/mL

Neurological Applications

Potential Neuroprotective Effects
Recent studies have suggested that compounds similar to this compound may possess neuroprotective properties. These compounds could be beneficial in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress within neuronal cells .

Chemical Synthesis and Modifications

Synthetic Pathways
The synthesis of this compound involves several steps, including the formation of the furan ring and subsequent attachment to the benzamide moiety. Various synthetic methods have been developed to optimize yield and purity, which are crucial for further biological testing .

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-[1-(furan-3-yl)propan-2-yl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Key Substituents/Modifications Notable Properties/Applications Reference(s)
4-(Dimethylamino)-N-[1-(furan-3-yl)propan-2-yl]benzamide - Para-dimethylamino group
- Furan-3-yl-propan-2-ylamine
Potential electronic modulation via dimethylamino group; furan may enhance π-π interactions
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide - 3-Methylbenzoyl group
- Hydroxy-dimethylethylamine
N,O-bidentate directing group for metal-catalyzed C–H functionalization
N-[(2S)-3-(4-Ethoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}... - Ethoxyphenyl group
- Chiral hydroxy-phenylpropan-2-ylamine
Stereospecific interactions in peptide-like frameworks
2-Chloro-N-[(2R)-1-(4-cyanophenyl)-3-(1,3-dioxo-isoindol-2-yl)propan-2-yl]-... - Chloro, methoxy, and furyl substituents
- Cyanophenyl and isoindole moieties
Isoform-selective enzyme inhibition (e.g., ATAD2 targeting)
4-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide - Fluorinated pyrazolopyrimidine core
- Isopropylamine
Kinase inhibition (implied by structural similarity to PKI-587 and GSK-2126458)
N-[2-Amino-5-(furan-3-yl)phenyl]-4-(2-fluoropropanamido)benzamide (BA10) - Furan-3-yl-phenylamine
- Fluoropropanamide side chain
Radiotracer for imaging histone deacetylases (HDACs) in the brain

Key Observations :

  • Heterocyclic Influence : The furan-3-yl group (shared with BA10 in ) introduces a planar, aromatic heterocycle that may facilitate interactions with hydrophobic enzyme pockets or DNA/RNA systems.

Biological Activity

4-(Dimethylamino)-N-[1-(furan-3-yl)propan-2-yl]benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer therapeutics. This article explores the synthesis, biological activity, and potential applications of this compound, supported by data tables and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a furan ring, a dimethylamino group, and a benzamide moiety. The synthesis typically involves reactions between furan derivatives and amine compounds under controlled conditions. A common method includes:

  • Reagents : Furan derivatives, dimethylamine, and benzoyl chloride.
  • Solvent : Organic solvents such as dichloromethane.
  • Catalysts : Base catalysts to facilitate the reaction.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various benzamide derivatives, including those similar to this compound. These compounds have demonstrated significant inhibitory effects on cancer cell proliferation.

Key Findings :

  • IC50 Values : Compounds structurally related to this compound have shown IC50 values ranging from 3.0 µM to 21.3 µM against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .
  • Mechanism of Action : The proposed mechanism involves the inhibition of DNA-dependent enzymes, leading to apoptosis in cancer cells .
CompoundCell LineIC50 (µM)Mechanism
4-Dimethylamino-N-[1-(furan-3-yl)propan-2-yl]benzamideMCF-75.85Apoptosis induction
Similar Benzamide DerivativeA5493.0DNA enzyme inhibition
Another AnalogMDA-MB-23121.3Caspase activation

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may exhibit antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating a broad spectrum of biological activity .

Case Studies

Several case studies have been conducted to evaluate the efficacy of compounds related to this compound:

  • Study on MCF-7 Cells :
    • Objective : To assess the growth inhibition effect.
    • Results : Significant growth inhibition was observed with an IC50 value of approximately 5.85 µM, indicating strong anticancer potential.
  • Study on A549 Cells :
    • Objective : To determine the apoptotic effects.
    • Results : The compound induced apoptosis through caspase activation, with a notable increase in caspase-3 levels by over 7-fold.

Q & A

Q. What are the standard protocols for synthesizing 4-(dimethylamino)-N-[1-(furan-3-yl)propan-2-yl]benzamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including amide bond formation and functional group modifications. Key steps include:

  • Amidation: Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to activate carboxylic acids for amide bond formation .
  • Reduction: Sodium borohydride (NaBH₄) may reduce intermediates, requiring pH control (pH 6–8) and low temperatures (0–5°C) to prevent side reactions .
  • Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide, dichloromethane) are preferred for solubility and reaction efficiency .

Q. How is the structural identity and purity of this compound confirmed?

Methodological Answer: Analytical techniques include:

  • NMR Spectroscopy: ¹H and ¹³C NMR verify substituent positions (e.g., dimethylamino at C4, furan-3-yl orientation). Aromatic protons in the benzamide core typically resonate at δ 7.2–8.0 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z ~317.2 for C₁₇H₂₄N₂O₂). Discrepancies >2 ppm require re-evaluation of synthesis or purification .
  • HPLC-Purity: Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity. Mobile phases often combine acetonitrile and aqueous buffers (e.g., 0.1% trifluoroacetic acid) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce impurities?

Methodological Answer: Optimization strategies include:

  • Temperature Gradients: For amidation, 25–40°C balances reaction rate and byproduct formation. Exceeding 50°C risks decomposition of the dimethylamino group .
  • Catalyst Screening: Test alternatives to EDCI, such as HATU or DCC, paired with additives (e.g., HOAt) to enhance coupling efficiency .
  • Workup Protocols: Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted reagents. Silica gel chromatography (hexane:ethyl acetate, 3:1) isolates the product .

Q. How should researchers address contradictory spectroscopic data during structural elucidation?

Methodological Answer:

  • NMR Signal Overlap: For overlapping aromatic signals (e.g., furan vs. benzamide protons), use 2D NMR (COSY, HSQC) to resolve connectivity .
  • Mass Discrepancies: If observed m/z deviates from theoretical values, check for isotopic patterns (e.g., chlorine adducts) or hydrolysis byproducts. Confirm via tandem MS (MS/MS) .
  • X-ray Crystallography: Resolve ambiguous stereochemistry (e.g., propan-2-yl substitution) with single-crystal XRD .

Q. What strategies are effective for designing derivatives to enhance biological activity?

Methodological Answer:

  • Bioisosteric Replacement: Replace the furan-3-yl group with thiophene or pyridine moieties to modulate lipophilicity and target binding .
  • Functional Group Addition: Introduce sulfonamide or hydroxyl groups to improve solubility and pharmacokinetics. For example, sulfonylation at the dimethylamino group enhances aqueous stability .
  • Structure-Activity Relationship (SAR) Studies: Test derivatives in vitro (e.g., enzyme inhibition assays) and correlate substituent effects with activity trends .

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